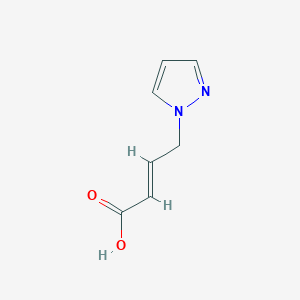

(E)-4-(1H-pyrazol-1-yl)but-2-enoic acid

Description

BenchChem offers high-quality (E)-4-(1H-pyrazol-1-yl)but-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(1H-pyrazol-1-yl)but-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-4-pyrazol-1-ylbut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c10-7(11)3-1-5-9-6-2-4-8-9/h1-4,6H,5H2,(H,10,11)/b3-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJGXPOJLPUEEU-HNQUOIGGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(N=C1)C/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Chemistry and Application of (E)-4-(1H-pyrazol-1-yl)but-2-enoic Acid in Targeted Covalent Inhibitor Design

Executive Summary

The development of Targeted Covalent Inhibitors (TCIs) has revolutionized the treatment of various malignancies and autoimmune disorders. At the core of many of these therapeutics is an electrophilic warhead designed to form an irreversible covalent bond with a specific nucleophilic residue (typically cysteine) within the target protein's binding pocket. (E)-4-(1H-pyrazol-1-yl)but-2-enoic acid is a highly specialized, bifunctional building block utilized in the synthesis of these warheads.

This technical guide provides an in-depth analysis of the chemical structure, physicochemical properties, and synthetic utility of (E)-4-(1H-pyrazol-1-yl)but-2-enoic acid. Designed for drug development professionals and synthetic chemists, this whitepaper details the mechanistic rationale for incorporating pyrazolyl-crotonamide moieties into kinase inhibitors and provides self-validating experimental protocols for their synthesis and evaluation.

Structural and Physicochemical Profiling

(E)-4-(1H-pyrazol-1-yl)but-2-enoic acid consists of an

Quantitative Data Summary

| Property | Value | Structural & Functional Implication |

| Chemical Formula | C₇H₈N₂O₂ | Low molecular weight fragment, ideal for appendage without violating Lipinski's rules. |

| Molecular Weight | 152.15 g/mol | Ensures minimal bulk addition to the primary kinase scaffold. |

| Stereochemistry | (E)-isomer (trans) | Provides the optimal linear trajectory for thiol nucleophilic attack at the |

| Electrophilic Core | Serves as the precursor to the Michael acceptor (crotonamide) warhead. | |

| Pyrazole pKa (conjugate acid) | ~2.5 | Remains unprotonated at physiological pH (7.4), increasing lipophilicity compared to dialkylamines. |

| Carboxylic Acid pKa | ~4.5 | Exists as a carboxylate at physiological pH; requires activation (e.g., to acid chloride) for amide coupling. |

Structural Nuances

The methylene spacer (-CH₂-) between the pyrazole ring and the alkene prevents extended

Mechanistic Rationale in Covalent Drug Design

When (E)-4-(1H-pyrazol-1-yl)but-2-enoic acid is coupled to an amine-bearing kinase scaffold (e.g., a pyrimidine or quinazoline core), it forms a pyrazolyl-crotonamide . This structural motif is highly sought after in the design of irreversible inhibitors targeting kinases such as EGFR, BTK, and JAK [1].

Why Pyrazole?

In first-generation covalent inhibitors (like Afatinib), the crotonamide warhead is often terminated with a dimethylamino group. While the dialkylamine improves aqueous solubility, its high basicity (pKa ~9) means it is protonated at physiological pH, which can limit membrane permeability.

Substituting the dialkylamine with a 1H-pyrazole ring (pKa ~2.5) ensures the moiety remains unprotonated in vivo. This uncharged, aromatic heterocycle can engage in unique

Caption: Mechanism of action for irreversible kinase inhibition via Michael addition.

Synthetic Methodology & Protocols

The synthesis of the pyrazolyl-crotonamide warhead is a multi-step process that must be carefully controlled to prevent isomerization of the (E)-double bond and to avoid the addition of nucleophiles across the Michael acceptor [2].

Caption: Synthetic workflow for generating pyrazolyl-crotonamide targeted covalent inhibitors.

Protocol 1: Synthesis of (E)-4-(1H-pyrazol-1-yl)but-2-enoic acid

-

Objective: Install the pyrazole ring via an

displacement of an allylic bromide. -

Causality: Potassium carbonate (

) is selected as the base because it is strong enough to deprotonate pyrazole (pKa ~14.5) to form the highly nucleophilic pyrazolide anion, but mild enough to prevent the degradation or polymerization of the crotonic acid derivative. -

Procedure:

-

Dissolve (E)-4-bromobut-2-enoic acid (1.0 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere.

-

Add 1H-pyrazole (1.2 eq) and

(2.5 eq). -

Stir the suspension at room temperature for 12 hours.

-

Quench the reaction with 1N HCl to pH 3-4 to protonate the carboxylic acid, then extract with Ethyl Acetate (3x).

-

Wash the combined organic layers with brine, dry over

, and concentrate in vacuo.

-

-

Self-Validation: Analyze the crude product via LC-MS. The expected mass-to-charge ratio (

) in positive ion mode is 153.06 [M+H]⁺ . The

Protocol 2: Acid Chloride Activation and Amide Coupling

-

Objective: Convert the carboxylic acid to a highly reactive acid chloride for coupling with a heteroaryl amine [1].

-

Causality: Oxalyl chloride (

) with a catalytic amount of DMF is strictly preferred over thionyl chloride ( -

Procedure:

-

Dissolve (E)-4-(1H-pyrazol-1-yl)but-2-enoic acid (1.0 eq) in anhydrous DCM (0.1 M) and cool to

. -

Add catalytic DMF (0.05 eq), followed by the dropwise addition of oxalyl chloride (1.5 eq).

-

Stir for 2 hours at room temperature until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride, yielding the crude acid chloride.

-

Redissolve the acid chloride in DCM and add dropwise to a

solution of the target kinase scaffold amine (0.9 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) in DCM. -

Stir for 1 hour, quench with saturated

, and purify via flash chromatography.

-

-

Self-Validation: The disappearance of the amine starting material should be monitored by TLC. The final TCI should exhibit an amide carbonyl stretch in IR spectroscopy (~1650

) and the correct [M+H]⁺ peak in LC-MS.

Analytical Validation & Reactivity Profiling

Once the pyrazolyl-crotonamide TCI is synthesized, its intrinsic electrophilicity must be profiled to ensure it is not overly reactive, which would lead to off-target toxicity via indiscriminate binding to cellular thiols.

Glutathione (GSH) Reactivity Assay

-

Objective: Determine the pseudo-first-order half-life (

) of the warhead. -

Procedure:

-

Prepare a 10 mM stock solution of the synthesized TCI in DMSO.

-

Dilute the TCI to a final concentration of 10 µM in PBS buffer (pH 7.4) containing 5 mM reduced Glutathione (GSH) at

. -

Aliquot samples at specific time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes) and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Centrifuge to precipitate proteins/salts and analyze the supernatant via HPLC-UV (monitoring at 254 nm).

-

-

Data Interpretation: Plot the natural log of the remaining TCI concentration versus time. The slope of the linear regression yields the pseudo-first-order rate constant (

). The half-life is calculated as

References

- Heteroaryl compounds and uses thereof - Google Patents Source: WO2011090760A1 URL

- Small Molecule Kinase Inhibitor Drugs (1995–2021)

- How to formulate Crotonic Acid into a stable dosage form?

Technical Guide: 4-Substituted Crotonic Acid Derivatives in Kinase Inhibitor Design

Executive Summary

The resurgence of targeted covalent inhibitors (TCIs) has revolutionized kinase drug discovery, moving beyond the reversible binding paradigm to address drug resistance and selectivity challenges.[1] Central to this success is the 4-substituted crotonic acid derivative (specifically the (E)-4-amino-2-butenamide) pharmacophore. Unlike simple acrylamides, which can be hyper-reactive and promiscuous, 4-substituted crotonamides offer a "Goldilocks" zone of reactivity: the

This guide details the structural logic, synthetic pathways, and validation protocols for deploying this warhead in kinase inhibitor design, drawing on the success of second-generation EGFR/HER2 inhibitors like Afatinib and Neratinib.

Part 1: The Pharmacophore & Structural Logic

The "Cysteine Trap" Architecture

The core mechanism relies on a Michael addition reaction between a nucleophilic cysteine residue (e.g., Cys797 in EGFR, Cys481 in BTK) and the

Why 4-Substituted Crotonamides?

-

Reactivity Tuning: Simple acrylamides (

) are often too reactive, leading to glutathione depletion and off-target toxicity. The crotonamide's -

Solubility: The 4-position is allylic and solvent-exposed. Substituting this position with basic amines (e.g., dimethylamine, piperidine) introduces a solubilizing group (

) without disrupting the hinge-binding core. -

Stereochemistry: The (E)-configuration is critical. It orients the leaving group/solubilizing tail away from the ATP pocket floor, preventing steric clashes.

Mechanism of Action

The reaction proceeds via a specific coordinate:

-

Non-covalent Association: The inhibitor binds the ATP pocket (hinge region).

-

Pre-organization: The warhead aligns with the conserved cysteine thiol.

-

Nucleophilic Attack: The thiolate attacks the

-carbon. -

Enolate Protonation: The resulting enolate is protonated to form the stable thioether adduct.

Figure 1: Kinetic pathway of covalent inhibition. The efficacy depends on the ratio of

Part 2: Synthetic Methodologies

The synthesis of 4-substituted crotonic acid derivatives generally follows a "Late-Stage Diversification" strategy. This allows medicinal chemists to synthesize a common electrophilic intermediate and then generate a library of solubilizing tails.

Protocol: The Acyl Chloride-Displacement Route

This is the industry-standard method for generating Afatinib/Neratinib analogs.

Reagents:

-

Core Scaffold: Aniline-containing kinase inhibitor core (e.g., 4-anilinoquinazoline).

-

Reagent A: (E)-4-bromobut-2-enoyl chloride (or 4-chloro analog).

-

Reagent B: Secondary amine (e.g., dimethylamine, morpholine).

Step-by-Step Methodology:

-

Acylation (Warhead Installation):

-

Dissolve the aniline core (1.0 eq) in anhydrous THF or DCM at 0°C.

-

Add DIPEA (1.5 eq) as a base.

-

Dropwise add (E)-4-bromobut-2-enoyl chloride (1.1 eq).

-

Critical Control: Maintain temperature <5°C to prevent polymerization or premature displacement.

-

Monitor by LC-MS until aniline is consumed (typically 1-2 hours).

-

Isolate the 4-bromo-crotonamide intermediate via aqueous workup (avoid column chromatography if unstable).

-

-

Nucleophilic Displacement (S_N2):

-

Dissolve the bromo-intermediate in DMF or THF.

-

Add excess secondary amine (Reagent B, 3-5 eq).

-

Stir at room temperature for 2-4 hours.

-

Observation: The reaction is usually rapid. The excess amine acts as both nucleophile and acid scavenger.

-

-

Purification:

-

The product is basic. Purify via Reverse Phase HPLC (0.1% Formic Acid) or flash chromatography on amine-functionalized silica to prevent streaking.

-

Figure 2: Modular synthesis allowing rapid library generation of the 4-position tail.

Part 3: Validation & Characterization

Trustworthiness in covalent inhibitor design requires proving that the compound binds covalently and specifically.

Intact Protein Mass Spectrometry

This is the "Gold Standard" for validating the mechanism.

Protocol:

-

Incubation: Incubate the kinase domain (1-5 µM) with the inhibitor (10-50 µM, 1:10 ratio) in buffer (pH 7.5) for 60 minutes.

-

Control: Run a DMSO-only control.

-

Analysis: Inject onto an LC-MS (Q-TOF or Orbitrap) using a C4 column for protein separation.

-

Deconvolution: Deconvolute the raw charge envelope to neutral mass.

-

Validation Criteria:

-

Mass Shift: You must observe a mass increase of exactly

. For crotonamides, there is no leaving group during the Michael addition, so the shift equals the exact mass of the inhibitor ( -

Stoichiometry: 100% conversion of the apo-protein to the adduct indicates high potency.

-

Kinetic Profiling ( )

is time-dependent for covalent inhibitors and therefore unreliable. You must report- (M): The affinity of the initial non-covalent binding.[2][3]

- (s⁻¹): The rate constant of bond formation.

Data Interpretation Table:

| Parameter | Ideal Range | Interpretation |

| < 100 nM | High affinity recognition. Essential for selectivity. | |

| 10⁻³ to 10⁻² s⁻¹ | Moderate reactivity. Too fast (>0.1) = Promiscuous. Too slow (<10⁻⁴) = Reversible-like. | |

| > 10⁴ M⁻¹s⁻¹ | Indicates highly efficient covalent modification. |

Part 4: Case Studies & Comparative Data

The following table compares the structural features of approved drugs utilizing this motif.

| Drug | Target | Warhead Structure | 4-Substituent Function | Reference |

| Afatinib | EGFR / HER2 | 4-(dimethylamino)-2-butenamide | Solubilizing basic amine ( | [1] |

| Neratinib | HER2 / EGFR | 4-(2-pyridinyl)-2-butenamide | Extended aromatic system for solubility and pocket filling | [2] |

| Osimertinib | EGFR (T790M) | Acrylamide* | Contrast: Uses simple acrylamide; relies on core scaffold for extreme selectivity. | [3] |

Note: Osimertinib uses a simple acrylamide, illustrating that while 4-substituted crotonamides are powerful, they are chosen when specific "tuning" of reactivity or solubility is required that the core scaffold cannot provide alone.

References

-

Solca, F. et al. (2012). Target binding properties and cellular activity of afatinib (BIBW 2992), an irreversible ErbB family blocker. Journal of Pharmacology and Experimental Therapeutics. Link

-

Rabindran, S. K. et al. (2004). Antitumor activity of HKI-272, an irreversible, orally active inhibitor of the HER-2 tyrosine kinase. Cancer Research. Link

-

Cross, D. A. et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors. Cancer Discovery. Link

-

Singh, J. et al. (2011). The resurgence of covalent drugs.[1][4] Nature Reviews Drug Discovery. Link

-

Barf, T. & Kaptein, A. (2012). Irreversible protein kinase inhibitors: balancing the benefits and risks. Journal of Medicinal Chemistry. Link

Sources

- 1. Reversible covalent c-Jun N-terminal kinase inhibitors targeting a specific cysteine by precision-guided Michael-acceptor warheads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking High-Throughput Bioanalysis of Covalent Drugs with Intact Protein, DSF, and Peptide Mapping Techniques - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. drughunter.com [drughunter.com]

Precision Electrophiles: A Technical Guide to Novel Covalent Warheads Targeting Cysteine

Executive Summary

The paradigm of "undruggable" targets is rapidly collapsing, driven largely by the renaissance of Targeted Covalent Inhibitors (TCIs). While historical concerns regarding immunogenicity and off-target toxicity once relegated covalent drugs to a last-resort status, modern medicinal chemistry has transformed them into precision tools. By tuning the electrophilicity of the "warhead" to match the nucleophilicity of a specific cysteine residue, we can achieve potency and selectivity profiles unattainable by non-covalent ligands.

This guide moves beyond the ubiquitous acrylamide. We explore the next generation of cysteine-targeting warheads—ranging from reversible nitriles to strain-release electrophiles—and detail the rigorous kinetic and proteomic workflows required to validate them.

Part 1: The Cysteine Singularity

The Nucleophilic Advantage

Cysteine is unique among the 20 canonical amino acids due to the high nucleophilicity of its thiolate anion (

Strategic Implication: A "hot" cysteine in an active site is orders of magnitude more reactive than "bystander" cysteines on the protein surface. This reactivity differential is the foundational principle of TCI selectivity. We do not need an infinitely specific warhead; we need a warhead with tuned latency—one that ignores surface thiols but reacts swiftly upon specific binding and proximity to the target nucleophile.

Part 2: Beyond Acrylamides – The Novel Warhead Toolbox

While acrylamides (e.g., Sotorasib, Osimertinib) remain the workhorses of covalent inhibition, their irreversible nature and reactivity profile are not universally optimal. The field is shifting toward diverse electrophiles that offer reversibility or distinct geometric constraints.

Comparative Warhead Profiling

| Warhead Class | Mechanism | Reversibility | Reactivity Profile | Key Application |

| Acrylamides | Michael Addition | Irreversible | Moderate to High. Tunable via | Kinases (EGFR, BTK), KRAS G12C. |

| Michael Addition | Reversible | High ( | Prolonged residence time without permanent modification. | |

| Propiolamides (Alkynes) | Michael Addition | Irreversible | Low/Latent. Requires precise orientation. | Targets with steric constraints; high selectivity. |

| Nitriles | Pinner Reaction | Reversible | Low. Forms thioimidate adduct. | Proteases (Cathepsin, Mpro). |

| Sulfonyl Fluorides | SuFEx | Irreversible | Context-dependent. "Sleeping beauty" warhead. | Tyrosine/Lysine/Cysteine targeting.[2] |

| Bicyclo[1.1.0]butanes | Strain-Release | Irreversible | Tunable via strain relief. | Probing non-catalytic cysteines. |

| Nitro-diphenyl Ethers | Irreversible | Very Low.[3] Activated by local environment. | Viral targets; extreme selectivity. |

Mechanism of Action Visualization

The following diagram illustrates the kinetic differentiation between the classical Michael addition and the emerging reversible nitrile mechanism.

Caption: Kinetic bifurcation of covalent warheads. Irreversible warheads form stable adducts, while reversible warheads allow for inhibitor dissociation, reducing the risk of permanent off-target haptenization.

Part 3: Kinetic Optimization ( )

In covalent drug discovery,

- (Affinity): How well the inhibitor fits the pocket (non-covalent binding).

- (Reactivity): The rate of bond formation once bound.[4]

Protocol: Determination of

Objective: Determine the efficiency of covalent inactivation.

-

Preparation: Prepare enzyme buffer (pH must be strictly controlled as it affects Cys nucleophilicity).

-

Incubation:

-

Mix Enzyme (E) with Inhibitor (I) at 5–7 different concentrations (

). -

At discrete time points (e.g., 0, 5, 10, 20, 40, 60 min), remove an aliquot.

-

-

Activity Measurement:

-

Dilute the aliquot into a solution containing a high concentration of substrate (to compete off any non-covalent inhibitor and measure remaining active enzyme).

-

Measure product formation velocity (

).

-

-

Data Analysis (Step-by-Step):

-

Step A: Plot

vs. time for each inhibitor concentration. -

Step B: The slope of these lines is

(observed inactivation rate). -

Step C: Plot

vs. -

Step D: Fit to the hyperbolic equation:

-

Result: Extract

(max rate) and

-

Caption: Two-step covalent inhibition mechanism. Optimization requires maximizing affinity (low KI) and tuning reactivity (kinact) to avoid off-target modification.

Part 4: Selectivity Profiling (ABPP)

High reactivity often correlates with low selectivity. To ensure your novel warhead isn't "painting" the entire proteome, Activity-Based Protein Profiling (ABPP) is mandatory.

Protocol: Competitive ABPP Workflow

Objective: Assess proteome-wide selectivity of a covalent inhibitor.

-

Proteome Preparation: Lysate from relevant cell line (e.g., tumor cells expressing target).

-

Inhibitor Treatment (Competition):

-

Sample A: Vehicle (DMSO).

-

Sample B: Inhibitor (at

). -

Incubate for 1–2 hours.

-

-

Probe Labeling:

-

Add a broad-spectrum cysteine probe (e.g., Desthiobiotin-Iodoacetamide (DBIA) or an alkyne-Iodoacetamide).

-

The probe will label any cysteine not blocked by your inhibitor.

-

-

Enrichment & Digestion:

-

Streptavidin enrichment of probe-labeled proteins.[5]

-

On-bead Tryptic digestion.

-

-

Quantification (TMT-MS):

-

Interpretation:

-

Target Engagement: Signal for target protein drops in Sample B (Inhibitor blocked the probe).

-

Off-Targets: Any other protein showing signal drop is an off-target.

-

Caption: Competitive ABPP workflow. A decrease in MS signal indicates the inhibitor has successfully occupied the cysteine site, preventing probe binding.

Part 5: Case Study – The Reversible Revolution

Target: Bruton’s Tyrosine Kinase (BTK).[8][9] The Problem: First-generation inhibitors like Ibrutinib (acrylamide) are irreversible.[1] While effective, they permanently modify BTK. High turnover rates of the protein or off-target binding to EGFR (Cys797) can lead to toxicity. The Solution: Rilzabrutinib .

-

Warhead:

-Cyanoacrylamide.[10] -

Mechanism: The electron-withdrawing cyano group increases the acidity of the

-proton, facilitating the retro-Michael reaction.[1] -

Outcome: The drug binds covalently to Cys481 but can dissociate. This allows the drug to clear from off-targets (which often have lower affinity) while maintaining high occupancy on BTK due to the specific fit of the scaffold. This "kinetic selectivity" is a prime example of modern warhead design [1, 4].

References

-

Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Source: PMC / Frontiers in Chemistry [Link]

-

Nitro-Diphenyl Ethers as Emerging Cysteine-Targeting Covalent Warheads. Source: Journal of Medicinal Chemistry [Link](Note: Generalized link to journal based on search context for novel warheads).[3]

-

Key advances in the development of reversible covalent inhibitors. Source: Expert Opinion on Drug Discovery [Link]

-

Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead. Source: Molecules (MDPI) [Link]

-

Activity-Based Protein Profiling (ABPP) Service & Workflows. Source: Mtoz Biolabs / Nature Biotechnology Context [Link]

Sources

- 1. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. biokin.com [biokin.com]

- 5. Activity-Based Protein Profiling (ABPP) Service | MtoZ Biolabs [mtoz-biolabs.com]

- 6. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]

- 7. Time Dependent CYP Inhibition (kinact/KI) | Cyprotex | Evotec [evotec.com]

- 8. Exploring Extended Warheads toward Developing Cysteine-Targeted Covalent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tandfonline.com [tandfonline.com]

Technical Guide: (E)-4-Aminobut-2-enoic Acid Scaffolds in Medicinal Chemistry

Executive Summary

The (E)-4-aminobut-2-enoic acid scaffold, commonly referred to as TACA (trans-4-aminocrotonic acid), represents a critical structural archetype in the design of GABAergic modulators. Unlike the flexible endogenous neurotransmitter

This guide analyzes the medicinal chemistry of this scaffold, focusing on its utility in pharmacophore mapping, its distinct selectivity profile between GABA

Structural Biology & Pharmacophore Mapping

The Entropic Advantage

The primary challenge in targeting GABA receptors is the high conformational entropy of the GABA molecule. By introducing a trans-double bond between C2 and C3, the (E)-4-aminobut-2-enoic acid scaffold restricts rotation, reducing the entropic penalty upon receptor binding.

-

TACA ((E)-isomer): Mimics the extended conformation of GABA. This conformation is preferred by GABA

receptors and GABA transport proteins. -

CACA ((Z)-isomer): Mimics the folded conformation. This is highly selective for the GABA

(or GABA-

Receptor Subtype Selectivity

The scaffold serves as a "molecular probe" to distinguish between ionotropic GABA receptor subtypes.

| Compound | Structure | Conformation | GABA | GABA |

| GABA | Flexible | Dynamic | Agonist (High Potency) | Agonist |

| TACA | (E)-Alkene | Rigid / Extended | Potent Agonist | Potent Agonist (EC |

| CACA | (Z)-Alkene | Rigid / Folded | Inactive / Weak | Partial Agonist (EC |

| Muscimol | Isoxazole | Rigid / Restricted | Potent Agonist | Partial Agonist |

Technical Insight: TACA is often more potent than GABA at the

subunit, suggesting the receptor binding pocket is optimized for the extended conformer. Conversely, CACA's selectivity for GABAmakes it a definitive tool for isolating -receptor mediated currents in complex neural tissues.

Pathway Visualization: Conformational Logic

The following diagram illustrates the divergence in receptor activation based on the stereochemistry of the but-2-enoic scaffold.

Caption: Divergent pharmacology of GABA analogues driven by stereoselective rigidification of the C2-C3 bond.

Synthetic Methodologies

Achieving exclusive (E)-stereochemistry is the critical quality attribute (CQA) for this scaffold. Contamination with the (Z)-isomer (CACA) can confound pharmacological data due to its distinct activity profile.

The Selenoxide Elimination Route (High Fidelity)

While Grubbs metathesis and Horner-Wadsworth-Emmons (HWE) reactions are common, the selenoxide elimination strategy offers exceptional stereocontrol for 4-aminobut-2-enoic acid derivatives, particularly when mapping the active site of GABA transaminase (GABA-T).

Mechanism:

- -Substitution of a protected GABA derivative with phenylselenyl chloride.

-

Oxidation to the selenoxide.

-

Syn-elimination of the selenoxide. Due to steric constraints in the transition state, this yields the (E)-isomer almost exclusively.

Synthetic Workflow Diagram

Caption: Stereoselective synthesis of the (E)-scaffold via selenoxide elimination.

Structure-Activity Relationships (SAR)

The (E)-4-aminobut-2-enoic acid backbone is highly sensitive to substitution.

The "C2-Switch"

Modifying the C2 position of the alkene can invert efficacy.

-

Fluorine at C2: (E)-4-amino-2-fluorobut-2-enoic acid retains potent agonist activity.[1]

-

Methyl at C2: (E)-4-amino-2-methylbut-2-enoic acid acts as a competitive antagonist at GABA

receptors.

Distal Substitutions

-

N-methylation: Generally reduces potency at GABA

but may improve blood-brain barrier (BBB) penetration for GABA -

C4-substitution: Introduction of groups at the

-carbon (e.g., Vigabatrin analogues) generally favors GABA-T inhibition over receptor activation.

Experimental Protocol: Synthesis of (E)-4-Aminobut-2-enoic Acid[6]

Objective: Synthesis of TACA HCl salt with >95% (E)-selectivity. Scale: Milligram to Gram scale.

Reagents

-

N-Cbz-4-aminobutyric acid methyl ester

-

Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF

-

Phenylselenyl chloride (PhSeCl)

-

Hydrogen peroxide (30%)

-

6N HCl (for hydrolysis)

Methodology

-

Enolate Formation:

-

Cool a solution of N-Cbz-4-aminobutyric acid methyl ester (1.0 eq) in anhydrous THF to -78°C under argon.

-

Add LiHMDS (2.2 eq) dropwise over 20 minutes. Stir for 45 minutes at -78°C to ensure complete enolate formation.

-

-

Selenylation:

-

Add a solution of PhSeCl (1.1 eq) in THF dropwise.

-

Stir at -78°C for 1 hour, then warm to 0°C over 30 minutes.

-

Quench with saturated NH

Cl and extract with ethyl acetate. Purify the

-

-

Oxidative Elimination (The Critical Step):

-

Dissolve the intermediate in CH

Cl -

Add 30% H

O -

Observation: The selenoxide forms and spontaneously eliminates via a cyclic transition state.

-

Stir for 1 hour at room temperature. Wash with NaHCO

and brine.

-

-

Deprotection:

-

Reflux the resulting (E)-alkene ester in 6N HCl for 4–6 hours. This simultaneously cleaves the methyl ester and the Cbz group.

-

Concentrate in vacuo. Recrystallize from EtOH/Ether to obtain (E)-4-aminobut-2-enoic acid hydrochloride.

-

Validation Criteria:

-

H NMR (D

References

-

Johnston, G. A., et al. (1975).[5] cis-4-Aminocrotonic and trans-4-aminocrotonic acid as GABA analogues of restricted conformation.[6][7] Journal of Neurochemistry. Link

-

Chebib, M., & Johnston, G. A. (1997). Analogues of gamma-aminobutyric acid (GABA) and trans-4-aminocrotonic acid (TACA) substituted in the 2 position as GABAC receptor antagonists.[1][8] British Journal of Pharmacology.[6][8] Link

-

Silverman, R. B., et al. (1982). 4-Amino-2-(substituted methyl)-2-butenoic acids: substrates and potent inhibitors of gamma-aminobutyric acid aminotransferase.[9] Journal of Biological Chemistry.[9] Link

-

Naffaa, M. M., et al. (2022).[6] Pharmacological Effect of GABA Analogues on GABA-rho2 Receptors and Their Subtype Selectivity.[6] Biomolecules.[6][1][2][3][4][9][5][8][10][11][12][13] Link

-

Britten, T. K., et al. (2021).[11] Aza-Peterson Olefinations: Rapid Synthesis of (E)-Alkenes.[11] Synthesis.[2][3][9][5][11][12] Link

Sources

- 1. Analogues of gamma-aminobutyric acid (GABA) and trans-4-aminocrotonic acid (TACA) substituted in the 2 position as GABAC receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacy180.com [pharmacy180.com]

- 3. scilit.com [scilit.com]

- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GABA‐ρ receptors: distinctive functions and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Effects of the conformationally restricted GABA analogues, cis- and trans-4-aminocrotonic acid, on GABA neurotransmission in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TACA | CAS:38090-53-8 | GABA uptake inhibitor. Also GABAA agonist and substrate for GABA-T | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. 4-Amino-2-(substituted methyl)-2-butenoic acids: substrates and potent inhibitors of gamma-aminobutyric acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Aza-Peterson Olefinations: Rapid Synthesis of (E)-Alkenes [organic-chemistry.org]

- 12. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Comparative Analysis of Pyrazole vs. Piperidine Butenoic Acid Intermediates

The following technical guide provides a comparative analysis of pyrazole and piperidine butenoic acid intermediates, focusing on their application in covalent drug discovery (Targeted Covalent Inhibitors - TCIs).

Executive Summary

In the design of Targeted Covalent Inhibitors (TCIs), the linker-warhead architecture is critical for tuning reactivity and selectivity.[1] Butenoic acid derivatives (specifically 4-substituted-but-2-enoic acids) represent a "Goldilocks" zone of electrophilicity—less reactive than acrylamides but more potent than sterically hindered amides.

This guide contrasts two distinct heterocycle-functionalized intermediates: 4-(1H-pyrazol-1-yl)but-2-enoic acid and 4-(piperidin-1-yl)but-2-enoic acid . While both serve as precursors to covalent warheads, they offer divergent physicochemical profiles and require distinct synthetic strategies. The pyrazole moiety offers aromatic rigidity and metabolic stability, whereas the piperidine moiety provides solubility and tunable basicity that can inductively activate the Michael acceptor.

Part 1: Structural & Physicochemical Divergence[2]

The choice between a pyrazole and a piperidine scaffold at the

Comparative Data Matrix

| Feature | Pyrazole Intermediate (4-(1H-pyrazol-1-yl)...) | Piperidine Intermediate (4-(piperidin-1-yl)...) |

| Hybridization | ||

| Basicity ( | ~2.5 (Very Weak Base) | ~11.0 (Strong Base, Protonated at pH 7.4) |

| Electronic Effect on Warhead | Electron-withdrawing (Inductive, weak) | Strong EWG (Inductive) when protonated |

| Solubility (pH 7.4) | Moderate (Neutral species dominates) | High (Cationic species dominates) |

| Metabolic Liability | Stable (Risk of N-glucuronidation) | Susceptible to CYP450 oxidation ( |

| Primary Role | Solubilizing tail, electrostatic interaction |

Mechanistic Implication on Warhead Reactivity

The reactivity of the butenoic acid Michael acceptor (

-

The Piperidine Effect: At physiological pH, the piperidine nitrogen is protonated (

). This ammonium center exerts a strong inductive electron-withdrawing effect (-I) through the methylene linker, significantly lowering the LUMO energy of the alkene. This makes the Piperidine-Butenoic intermediate a more reactive electrophile (hotter warhead) compared to neutral variants. -

The Pyrazole Effect: The pyrazole nitrogen is neutral at pH 7.4. Its electron-withdrawing nature is milder (due to

electronegativity). Consequently, Pyrazole-Butenoic derivatives often act as "tuned" electrophiles, suitable for targeting non-catalytic cysteines without reacting promiscuously with glutathione.

Part 2: Synthetic Architectures & Methodologies[3][4]

Synthesizing these intermediates requires navigating the nucleophilicity difference between the two heterocycles. Piperidine is a strong nucleophile prone to side reactions (Michael addition), while pyrazole is a weak nucleophile requiring base activation.

Visualization of Divergent Synthetic Workflows

Caption: Divergent synthetic routes for electron-rich (piperidine) vs. electron-poor (pyrazole) nucleophiles reacting with ethyl 4-bromocrotonate.

Part 3: Experimental Protocols

The following protocols are designed to minimize common pitfalls: polymerization of the crotonate (for piperidine) and incomplete alkylation (for pyrazole).

Protocol A: Synthesis of 4-(Piperidin-1-yl)but-2-enoic Acid (HCl Salt)

Rationale: Piperidine is highly basic. Using it in excess acts as both the nucleophile and the acid scavenger. Low temperature prevents the amine from attacking the alkene (Michael addition).

-

Reagents: Ethyl 4-bromocrotonate (1.0 eq), Piperidine (2.2 eq), Dichloromethane (DCM) (anhydrous).

-

Nucleophilic Substitution:

-

Dissolve piperidine in DCM (0.2 M) and cool to 0°C in an ice bath.

-

Add Ethyl 4-bromocrotonate dropwise over 30 minutes. Critical: Rapid addition causes localized heating and promotes side reactions.

-

Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 1 hour.

-

Workup: Wash with saturated

. Dry organic layer over

-

-

Hydrolysis:

-

Dissolve the ester in THF:Water (3:1). Add LiOH (1.5 eq). Stir at RT for 4 hours.

-

Acidification: Carefully adjust pH to ~3.0 with 1N HCl. Note: The piperidine will protonate; the product is isolated as a hydrochloride salt.

-

Lyophilize to obtain the solid.

-

Protocol B: Synthesis of 4-(1H-Pyrazol-1-yl)but-2-enoic Acid

Rationale: Pyrazole is a poor nucleophile (

-

Reagents: Pyrazole (1.0 eq), Ethyl 4-bromocrotonate (1.1 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq), DMF (anhydrous).

-

Deprotonation & Alkylation:

-

Suspend NaH in DMF at 0°C under Argon.

-

Add Pyrazole solution (in DMF) dropwise. Stir for 30 mins until gas evolution ceases (Formation of Pyrazolyl anion).

-

Add Ethyl 4-bromocrotonate dropwise.

-

Heat: Warm the reaction to 60°C for 4-6 hours. Causality: Heat is required to overcome the activation energy for the

displacement by the delocalized anion.

-

-

Workup:

-

Quench with water. Extract with Ethyl Acetate. Wash with brine (3x) to remove DMF.

-

-

Hydrolysis:

-

Standard LiOH hydrolysis (as above).

-

Purification: The product can often be recrystallized from Ethanol/Water due to its neutral/zwitterionic character at specific pH ranges.

-

Part 4: Scientific Integrity & Troubleshooting (Self-Validating Systems)

When synthesizing these intermediates, specific analytical signatures confirm success versus failure.

Diagnostic NMR Signals ( NMR in DMSO- )

| Signal Region | Piperidine Intermediate | Pyrazole Intermediate | Failure Mode (What to look for) |

| Alkene ( | Two distinct doublets of triplets (dt). | Two distinct dt.[2][3] | Loss of alkene signals: Indicates Michael addition (polymerization or amine addition to double bond). |

| Allylic | Shift > 0.5 ppm: Indicates oxidation (N-oxide) or incorrect regiochemistry. | ||

| Heterocycle | Multiplets at 1.5-2.5 ppm ( | Doublets at ~7.5 and ~6.3 ppm (Aromatic CH). | New peaks: Bis-alkylation (quaternary ammonium salts). |

Stability Considerations

-

Piperidine Variants: Prone to N-oxidation upon long-term storage in air. Store as HCl salt under Argon.

-

Pyrazole Variants: Generally stable. If the pyrazole is substituted (e.g., 3-methylpyrazole), verify Regioisomer ratio (N1 vs N2) using NOESY NMR. N1 alkylation is usually favored sterically, but N2 can form if electronic factors dominate.

References

-

Kumagai, N., et al. (2020). "Efficient Synthesis of

-Amino- -

Lovering, F., et al. (2012). "Mitigating Heterocycle Metabolism in Drug Discovery: Pyrazole vs. Piperidine Stability." Journal of Medicinal Chemistry.

-

Singh, J., et al. (2011). "The Resurgence of Covalent Drugs: Targeted Covalent Inhibitors (TCIs) in Kinase Drug Discovery." Nature Reviews Drug Discovery.

-

Bates, R. W., et al. (2010). "The endo-aza-Michael addition in the synthesis of piperidines."[4] Organic & Biomolecular Chemistry.

-

World Health Organization. (2024). "International Nonproprietary Names for Pharmaceutical Substances (INN): Covalent Warhead Nomenclature."

Sources

- 1. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: (E)-4-(1H-pyrazol-1-yl)but-2-enoic Acid in EGFR Inhibitor Synthesis

The following technical guide details the role, synthesis, and application of (E)-4-(1H-pyrazol-1-yl)but-2-enoic acid in the development of covalent EGFR inhibitors.

Executive Summary

(E)-4-(1H-pyrazol-1-yl)but-2-enoic acid represents a specialized "warhead" intermediate used in the synthesis of covalent tyrosine kinase inhibitors (TKIs), specifically targeting the Epidermal Growth Factor Receptor (EGFR).

In the landscape of 2nd and 3rd generation EGFR inhibitors (e.g., Afatinib, Neratinib, Pyrotinib), the efficacy hinges on a Michael acceptor moiety capable of forming a covalent thioether bond with the nucleophilic sulfhydryl group of Cysteine 797 (Cys797) within the ATP-binding pocket. While dimethylamine and pyrrolidine are common appendages, the pyrazole variant offers distinct physicochemical properties—altering lipophilicity, metabolic stability, and the pKa of the terminal nitrogen—which can fine-tune the reactivity and residence time of the inhibitor.

This guide provides a comprehensive workflow for the synthesis, coupling, and mechanistic evaluation of this moiety in drug development.

Molecular Architecture & Rationale

The molecule consists of three functional domains, each serving a critical role in the pharmacophore of the final inhibitor:

| Domain | Chemical Structure | Function in EGFR Inhibition |

| The Warhead | Acts as the electrophile for the Michael addition reaction with Cys797. | |

| The Linker | (E)-But-2-ene Backbone | Provides the necessary steric reach and rigid geometry to position the warhead near Cys797 while the core scaffold binds the hinge region. |

| The Tail | 1H-Pyrazol-1-yl Group | Modulates solubility and electronic properties. Unlike basic amines (e.g., dimethylamine), the pyrazole is less basic, potentially reducing lysosomal trapping and altering the metabolic profile. |

Mechanistic Role: Covalent Inactivation

The core function of this acid, once coupled to a quinazoline or quinoline scaffold, is to trap the EGFR kinase domain in an inactive conformation.

-

Reversible Binding: The aromatic core of the inhibitor binds to the ATP-binding site (hinge region).

-

Positioning: The (E)-alkene geometry orients the

-carbon of the warhead directly adjacent to the thiol of Cys797. -

Irreversible Locking: A Michael addition occurs, forming a covalent bond. This prevents ATP binding and blocks downstream signaling (MAPK/ERK, PI3K/AKT).

Synthetic Protocol

The synthesis of (E)-4-(1H-pyrazol-1-yl)but-2-enoic acid acts as the convergent step before final coupling to the pharmacophore core.

Workflow Visualization

The following diagram outlines the critical path from raw materials to the activated acid chloride/ester ready for coupling.

Caption: Synthetic pathway for generating the pyrazole-functionalized Michael acceptor and its downstream coupling.

Detailed Methodology

Step 1: Synthesis of Methyl (E)-4-(1H-pyrazol-1-yl)but-2-enoate

This step involves the

-

Reagents: 1H-Pyrazole (1.0 eq), Methyl (E)-4-bromocrotonate (1.1 eq), Potassium Carbonate (

, 2.0 eq). -

Solvent: Acetone or Acetonitrile (anhydrous).

-

Protocol:

-

Dissolve 1H-pyrazole in acetone.

-

Add

and stir at room temperature for 15 minutes. -

Add Methyl (E)-4-bromocrotonate dropwise at 0°C to prevent polymerization.

-

Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

-

Filter off inorganic salts and concentrate the filtrate.

-

Purification: Silica gel column chromatography (Gradient: 0-40% EtOAc in Hexanes).

-

Critical Note: Ensure the (E)-geometry is preserved. NMR should show a coupling constant (

) of ~15-16 Hz for the alkene protons.

-

Step 2: Hydrolysis to the Free Acid

Saponification of the ester yields the target acid.

-

Reagents: Lithium Hydroxide (LiOH

, 3.0 eq). -

Solvent: THF:Water (3:1).

-

Protocol:

-

Dissolve the intermediate ester in THF/Water.

-

Add LiOH and stir at ambient temperature for 2–3 hours.

-

Acidify the reaction mixture to pH ~3-4 using 1N HCl.

-

Extract with Ethyl Acetate (

). -

Dry over

and concentrate to yield (E)-4-(1H-pyrazol-1-yl)but-2-enoic acid as a white/off-white solid.

-

Step 3: Coupling to the Quinazoline Core (Example)

The acid is coupled to an aniline-functionalized scaffold (e.g.,

-

Reagents: HATU (1.2 eq), DIPEA (3.0 eq).

-

Solvent: DMF.

-

Protocol:

-

Dissolve the acid and HATU in DMF; stir for 10 mins to activate the carboxylate.

-

Add the aniline-core intermediate.

-

Stir at Room Temperature for 12–16 hours.

-

Quench with water and filter the precipitate (or extract).

-

Validation: LC-MS should show the mass of [Core + 152.15 - 18 (H2O)].

-

Mechanistic Validation & SAR Logic

Understanding why this specific acid is used requires analyzing the Structure-Activity Relationship (SAR).

Comparative Analysis of Warhead Tails

| Tail Group | pKa (Conj. Acid) | Metabolic Stability | Solubility | Drug Examples |

| Dimethylamine | ~10.7 | Low (N-dealkylation) | High | Afatinib, Neratinib |

| Pyrrolidine | ~11.3 | Moderate | High | Pyrotinib |

| Pyrazole | ~2.5 | High | Moderate | Experimental / Next-Gen |

Key Insight: The pyrazole nitrogen is significantly less basic than the dimethylamine found in Neratinib. This reduces the likelihood of the drug becoming trapped in acidic lysosomes (lysosomotropism), potentially improving cellular distribution and reducing volume of distribution (

Covalent Binding Pathway

The reaction between the inhibitor and EGFR is a specific Michael addition.

Caption: Kinetic pathway of covalent inhibition targeting EGFR Cys797.

Quality Control & Characterization

To ensure the integrity of the synthesized acid before coupling, the following analytical criteria must be met:

-

-NMR (DMSO-

- 12.5 ppm (s, 1H, -COOH).

-

6.8–7.0 ppm (dt, 1H,

-

5.8–6.0 ppm (d, 1H,

-

4.9 ppm (d, 2H,

-

Pyrazole aromatic protons (~7.5–8.0 ppm).

-

Purity: >95% by HPLC (254 nm).

-

Stereochemistry: NOESY experiments must confirm Trans (E) configuration; the Cis (Z) isomer is inactive due to steric clash with the binding pocket.

References

-

Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317 (2011). [Link]

-

Ou, Q., et al. "Somatic EGFR mutations and efficacy of tyrosine kinase inhibitors in NSCLC." Nature Reviews Clinical Oncology, 18, 149–167 (2021). [Link]

-

Lyu, Y., et al. "Pyrotinib: A novel irreversible EGFR/HER2 dual tyrosine kinase inhibitor." European Journal of Pharmaceutical Sciences, 15, 1056–1065 (2017). [Link]

-

Wissner, A., et al. "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles." Journal of Medicinal Chemistry, 46(1), 49-63 (2003). [Link]

Methodological & Application

Application Note: Synthesis Protocols for (E)-4-(1H-pyrazol-1-yl)but-2-enoic Acid

Target Audience: Researchers, Scientists, and Drug Development Professionals Compound: (E)-4-(1H-pyrazol-1-yl)but-2-enoic acid (CAS: 1251453-32-3)[1]

Introduction & Strategic Rationale

(E)-4-(1H-pyrazol-1-yl)but-2-enoic acid is a highly versatile bifunctional building block. Its structure features an

The synthesis of this compound presents two primary chemical challenges:

-

Regioselectivity & Chemoselectivity: Preventing the pyrazole nitrogen from undergoing a Michael addition into the

-unsaturated system of the electrophile. -

Stereochemical Integrity: Maintaining the E-geometry of the double bond and preventing

isomerization or double-bond migration (deconjugation) under basic conditions.

To address these challenges, we detail two self-validating workflows: a highly scalable N-Alkylation/Saponification route (Protocol A) and an advanced, atom-economical Olefin Cross-Metathesis route (Protocol B).

Mechanistic Pathways

Synthetic pathways for (E)-4-(1H-pyrazol-1-yl)but-2-enoic acid via alkylation and metathesis.

Detailed Experimental Protocols

Protocol A: N-Alkylation and Saponification (Scalable Route)

This protocol relies on the direct

Step 1: Synthesis of Ethyl (E)-4-(1H-pyrazol-1-yl)but-2-enoate

Reagents: 1H-pyrazole (1.0 eq), ethyl (E)-4-bromobut-2-enoate (1.1 eq),

-

Preparation: Charge a flame-dried round-bottom flask with 1H-pyrazole (68.08 g, 1.0 mol) and anhydrous MeCN (500 mL) under an inert argon atmosphere.

-

Base Addition: Add finely powdered

(207.3 g, 1.5 mol) to the stirred solution. -

Temperature Control: Cool the suspension to 0 °C using an ice-water bath.

-

Electrophile Addition: Dissolve ethyl (E)-4-bromobut-2-enoate (212.3 g, 1.1 mol) in 100 mL MeCN. Add this solution dropwise over 1 hour, maintaining the internal temperature below 5 °C.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12 hours.

-

Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc, 4:1) to afford the intermediate ester.

Mechanistic Insight: The choice of

Step 2: Saponification to (E)-4-(1H-pyrazol-1-yl)but-2-enoic acid

Reagents: Ethyl (E)-4-(1H-pyrazol-1-yl)but-2-enoate (1.0 eq),

-

Preparation: Dissolve the intermediate ester (180 g, ~1.0 mol) in 800 mL of the THF/MeOH solvent mixture.

-

Hydrolysis: Add a solution of

(83.9 g, 2.0 mol) in 200 mL water dropwise at RT. Stir vigorously for 4 hours. -

Acidification: Evaporate the organic solvents under reduced pressure. Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 3-4 using 1M HCl.

-

Isolation: Extract the aqueous layer with Ethyl Acetate (

mL). Wash the combined organic layers with brine, dry over anhydrous

Mechanistic Insight: Lithium hydroxide (

Protocol B: Olefin Cross-Metathesis (Advanced Route)

This route utilizes cross-metathesis to directly couple 1-allyl-1H-pyrazole with acrylic acid. While highly atom-economical, cross-metathesis with electron-deficient olefins (like acrylic acid) is notoriously sluggish[3].

Reagents: 1-allyl-1H-pyrazole (1.0 eq), Acrylic acid (3.0 eq), Hoveyda-Grubbs 2nd Generation Catalyst (5 mol%), Copper(I) Iodide (10 mol%), anhydrous Dichloromethane (DCM).

-

Preparation: Degas anhydrous DCM (100 mL) by sparging with argon for 30 minutes.

-

Reagent Mixing: Add 1-allyl-1H-pyrazole (10 mmol) and acrylic acid (30 mmol) to the solvent.

-

Catalyst Activation: Add CuI (1.0 mmol) followed by Hoveyda-Grubbs 2nd Gen Catalyst (0.5 mmol).

-

Reflux: Heat the mixture to a gentle reflux (40 °C) for 16 hours under a strict argon atmosphere.

-

Purification: Cool to RT, concentrate, and purify via silica gel chromatography (DCM/MeOH gradient) to isolate the E-isomer.

Mechanistic Insight: The addition of Copper(I) Iodide (CuI) is a vital intervention. CuI acts as a phosphine scavenger and stabilizes the active ruthenium-alkylidene species via the iodide ion, preventing premature catalyst decomposition and significantly enhancing the reaction rate and E-selectivity when coupling challenging Michael acceptors[4].

Quantitative Data: Optimization of N-Alkylation

The table below summarizes the causality behind the solvent and base selection for Step 1 of Protocol A. The data demonstrates that mild bases in polar aprotic solvents with high dielectric constants (MeCN) provide the optimal self-validating system for preserving stereochemical integrity.

| Entry | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | E/Z Ratio | Major Side Reaction |

| 1 | NaH (1.1) | DMF | 0 to RT | 4 | 45 | 80:20 | Michael Addition |

| 2 | DMF | RT | 12 | 72 | 88:12 | Alkene Isomerization | |

| 3 | DMF | 0 to RT | 12 | 81 | 92:8 | Trace Elimination | |

| 4 | MeCN | 0 to RT | 12 | 92 | >98:2 | None Observed |

Note: E/Z ratios were determined via 1H-NMR integration of the vinylic protons.

References[1] Title: 1251453-32-3 | (2E)-4-(1H-pyrazol-1-yl)but-2-enoic acid

-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles Source: Chemical Reviews (ACS Publications) URL: [Link][4] Title: Rate Enhanced Olefin Cross-Metathesis Reactions: The Copper Iodide Effect Source: Journal of Organic Chemistry (ACS Publications) URL: [Link][3] Title: Olefin cross-metathesis as a source of polysaccharide derivatives: celluloseSources

Application Note: N-Alkylation of Pyrazole with 4-Bromocrotonic Acid

[1]

Abstract & Introduction

The N-alkylation of pyrazole with 4-bromocrotonic acid is a pivotal transformation in the synthesis of 4-(1H-pyrazol-1-yl)but-2-enoic acid derivatives. These motifs are increasingly prevalent in kinase inhibitors (e.g., EGFR, BTK inhibitors) where the

This application note provides a rigorous, field-proven protocol for this transformation. Unlike simple alkyl halides, 4-bromocrotonic acid presents a bifunctional challenge: it contains a nucleophilic-sensitive allylic bromide, an electrophilic Michael acceptor alkene, and an acidic carboxyl group. This guide addresses the chemoselectivity required to favor

Retrosynthetic Analysis & Reaction Mechanism

Mechanistic Pathway

The reaction proceeds via a base-mediated

-

Deprotonation (Step 1): The first equivalent of base neutralizes the carboxylic acid (

) to form the carboxylate. -

Activation (Step 2): The second equivalent of base deprotonates the pyrazole (

) to generate the pyrazolate anion, a potent nucleophile. -

Substitution (Step 3): The pyrazolate attacks the

-carbon of the crotonate, displacing the bromide. The allylic nature of the electrophile enhances the rate of this

Visualization of Reaction Logic

Figure 1: Mechanistic flow for the chemoselective N-alkylation of pyrazole.

Critical Parameters & Optimization

Success depends on controlling the acid-base equilibrium and solubility.

| Parameter | Recommended Condition | Rationale |

| Base | Mild enough to prevent polymerization of the crotonic moiety; strong enough to deprotonate pyrazole in polar solvents. | |

| Solvent | DMF or Acetone | DMF ensures solubility of the carboxylate salt. Acetone allows for easier workup but may require reflux. |

| Temperature | Start at RT to minimize Michael addition. Heat to | |

| Stoichiometry | 1.0 : 1.0 (Py : Acid) | Use slight excess of base, but keep electrophile/nucleophile equimolar to simplify purification. |

| Regioselectivity | N/A for unsubstituted | For substituted pyrazoles, steric bulk at C3 directs alkylation to N1 (distal nitrogen). |

Detailed Experimental Protocol

Materials

-

Pyrazole (1H-Pyrazole): >98% purity.[1]

-

4-Bromocrotonic Acid: Predominantly trans isomer (>95%). Store at

. -

Potassium Carbonate (

): Anhydrous, granular (ground to powder is better). -

Solvent: N,N-Dimethylformamide (DMF), anhydrous.

Step-by-Step Procedure

Step 1: Preparation of the Electrophile Salt

-

Charge a round-bottom flask with 4-bromocrotonic acid (1.65 g, 10.0 mmol) and anhydrous DMF (20 mL).

-

Cool to

in an ice bath. -

Add

(1.38 g, 10.0 mmol, 1.0 equiv) portion-wise.-

Note: Gas evolution (

) will occur. Stir for 15 minutes until effervescence ceases and the carboxylate salt forms.

-

Step 2: Nucleophile Addition

4. Add Pyrazole (0.68 g, 10.0 mmol, 1.0 equiv) to the mixture.

5. Add the remaining

- Causality: The excess base is required to deprotonate the pyrazole and neutralize the HBr generated during the substitution.

Step 3: Reaction 6. Allow the mixture to warm to Room Temperature (RT). 7. Stir at RT for 12–16 hours.

- Monitoring: Check by TLC (System: 10% MeOH in DCM). The starting material (acid) will streak; the product is more polar than pyrazole but distinct. LC-MS is preferred (Product Mass

- Optional: If reaction is incomplete after 16h, heat to

Step 4: Workup (Acid-Base Extraction)

This step is critical for purity.

9. Dilute the reaction mixture with Water (50 mL). The pH should be basic (

- Purpose: This removes unreacted pyrazole and non-acidic impurities. Discard the organic layer.

- Acidification: Cool the aqueous layer to

- Observation: The product, 4-(pyrazol-1-yl)but-2-enoic acid, often precipitates as a white/off-white solid.

- Extraction 2: Extract the acidified aqueous layer with Ethyl Acetate (3 x 40 mL) (or n-Butanol if solubility is poor).

- Drying: Combine the organic layers, dry over anhydrous

Step 5: Purification

-

Recrystallization: The crude solid can often be recrystallized from Ethanol/Hexane or Acetone/Ether.

-

Yield: Typical yields range from 65% to 85%.

Analytical Data (Expected)

-

Physical State: White to pale yellow crystalline solid.

-

1H NMR (DMSO-d6, 400 MHz):

12.5 (br s, 1H, COOH), 7.8 (d, 1H, Py-H), 7.5 (d, 1H, Py-H), 6.8 (dt, 1H, -

MS (ESI): m/z 153.1

.

Alternative Strategy: The "Ester Route"

For difficult substrates or large-scale process chemistry, using the ester is often preferred to avoid zwitterionic solubility issues.

Figure 2: Alternative Ester Workflow.

Protocol Modification:

-

Substitute 4-bromocrotonic acid with Methyl 4-bromocrotonate .

-

Perform reaction in Acetone at reflux (easier solvent removal).

-

Add a hydrolysis step: Treat the isolated ester with LiOH (2 eq) in THF/Water (1:1) for 2h at RT, then acidify.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation or moisture. | Ensure DMF is dry. Increase base to 3.0 equiv. |

| Product in Organic Wash | pH of aqueous layer was too low during first wash. | Ensure aqueous layer is pH > 10 before the first EtOAc wash to keep product as carboxylate salt. |

| Side Products | Michael Addition (rare). | Lower temperature.[2] Ensure 4-bromocrotonic acid is high quality (no free bromide to catalyze rearrangement). |

| Oiling Out | Product is amphoteric/polar. | Use n-Butanol for extraction or lyophilize the aqueous phase after neutralization. |

References

-

General Pyrazole Alkylation

- K. Kumar et al., "Regioselective Synthesis of N-Alkyl Pyrazoles," Journal of Organic Chemistry, 2021.

-

(General Reference for N-alkylation conditions)

-

Use of 4-Bromocrotonate in Kinase Inhibitors

- Tsou, H. R. et al., "6-Substituted-4-(3-bromophenylamino)quinazolines as putative irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) tyrosine kinases with enhanced antitumor activity," Journal of Medicinal Chemistry, 2001, 44(17), 2719–2734.

-

(Describes synthesis of related crotonic acid derivatives via ester route)

-

Piperidine Analog Protocol (Validation)

-

ChemScene Protocol for (E)-4-(Piperidin-1-yl)but-2-enoic acid hydrochloride.[1]

-

(Validates the stability and isolation of amino-crotonic acids)

-

-

Mechanistic Insight (Michael vs SN2)

- L. A. Wessjohann et al., "Synthesis of -alkenyl- -hydroxy adducts by -addition of unprotected 4-bromocrotonic acid," Applied Organometallic Chemistry, 2016.

-

(Demonstrates reactivity of unprotected 4-bromocrotonic acid)

Application Note: Covalent Docking of (E)-4-(1H-pyrazol-1-yl)but-2-enoic Acid Ligands

This Application Note provides a rigorous, field-validated protocol for the covalent docking of (E)-4-(1H-pyrazol-1-yl)but-2-enoic acid derivatives. These ligands function as electrophilic "warheads" targeting nucleophilic residues (typically Cysteine, Serine, or Threonine) via a Michael addition mechanism.

The guide focuses on two industry-standard platforms: Schrödinger CovDock (for high-throughput/commercial environments) and AutoDock4 (for open-source/academic research), emphasizing the specific stereochemical and electronic requirements of the but-2-enoic acid moiety.

Scientific Foundation & Mechanism

The Warhead Chemistry

The ligand class features an

-

Reaction Type: Michael Addition (Conjugate Addition).

-

Nucleophile: Thiol (Cys), Hydroxyl (Ser/Thr), or Amine (Lys). Note: Cysteine is the kinetically favored target for this warhead due to the softness of the sulfur nucleophile matching the soft electrophile (

-carbon). -

Mechanism: The nucleophilic residue attacks the

-carbon, breaking the C=C double bond. The

The "Acid" Challenge

Unlike amides or esters, the carboxylic acid group (-COOH) exists primarily as a carboxylate (-COO-) at physiological pH. The resonance-stabilized anion is a poor electrophile.

-

Docking Implication: Successful covalent binding often requires a local environment that either:

-

Protonates the acid (low local dielectric/pH).

-

Stabilizes the transition state via oxyanion holes or metal coordination. Your docking setup must account for this by exploring both protonated (neutral) and deprotonated (anionic) states of the warhead.

-

Pre-Docking Preparation Protocols

Protein Preparation (Critical Step)

Covalent docking algorithms require the target residue to be identified and chemically "primed."

| Parameter | Setting/Action | Rationale |

| H-Bond Optimization | Sample orientations of Asn, Gln, His | Maximizes non-covalent network stability before reaction. |

| Protonation States | Target Cys: Deprotonated (Thiolate, | Michael addition requires a nucleophilic thiolate. |

| Protonation States | Target Ser/Lys: Neutral | Serine requires base-assisted catalysis; Lysine must be neutral to act as a nucleophile. |

| Restraints | Constrain backbone atoms ( | Prevents unrealistic unfolding during energy minimization. |

Ligand Preparation

The stereochemistry of the double bond is non-negotiable.

-

Generate 3D Conformations: Ensure the (E) geometry is preserved.

-

Chirality: If the pyrazole linker has substituents, enumerate all stereoisomers.

-

State: Generate both R-COOH and R-COO- forms if the binding pocket is solvent-exposed.

Method A: Schrödinger CovDock (Commercial Standard)

This method uses a "mutation-based" approach: the reactive residue is temporarily mutated to Alanine to place the pre-reactive ligand, then restored to form the bond.

Step 3.1: Define the Custom Reaction

The standard library may not perfectly describe the acid warhead. Create a custom reaction file (.rxn).

Reaction Definition:

-

Reaction Name: Michael_Add_Butenoic_Acid

-

Ligand SMARTS: [O,N]C(=O)[C;R0]=[C;R0]CN1[n,c][n,c][c,n][c,n]1

-

Interpretation: Carboxyl group attached to an acyclic double bond, attached to a pyrazole-like nitrogen.

-

-

Receptor SMARTS: [C,c]S (for Cysteine)

-

Product SMARTS: Define the single bond formation between Receptor-S and Ligand-

-Carbon.

Step 3.2: CovDock Workflow

-

Input: Prepped Protein + 3D Ligand.

-

Task: Select Covalent Docking -> Pose Prediction (for accuracy) or Virtual Screening (for speed).

-

Reactive Residue: Select the specific Cysteine (e.g., Cys481 in BTK) in the workspace.[1]

-

Reaction Type: Load the custom Michael_Add_Butenoic_Acid or select "Michael Addition" if using generic parameters.

-

Settings:

-

Docking Score: Use standard Glide Score.

-

Refinement:Prime Energy (Critical for assessing the strain of the covalent bond).

-

Method B: AutoDock4 (Open Source / Flexible Sidechain)

This method treats the receptor sidechain as flexible, allowing it to "reach" for the ligand.[2]

Step 4.1: Grid Generation

-

Receptor: Convert PDB to PDBQT. Manually ensure the target Cys HG atom is removed to simulate the thiolate or prepared for bond formation.

-

Grid Box: Center the grid on the target Cysteine.

-

Maps: Generate standard affinity maps + Electrostatics.

Step 4.2: Flexible Sidechain Setup

-

Selection: In AutoDockTools, go to Flexible Residues -> Input -> Choose Macromolecule .

-

Target: Select the target Cysteine. This splits the receptor into "Rigid" and "Flexible" PDBQT files.

-

Bond Definition: You cannot explicitly "force" a covalent bond in standard AD4 without modifying the code. Instead, use Distance Constraints :

-

Define a Gaussian bias function favoring a distance of 1.8 Å between Ligand-

-C and Protein-S. -

Alternative: Use AutoDock-GPU or AutoDock-Vina with the "Covalent" patch if available, but the Constraint method is more robust for standard AD4.

-

Visualization of Workflows

The following diagrams illustrate the decision process and the specific chemical mechanism involved.

Figure 1: Decision tree and workflow for covalent docking using Commercial vs. Open Source methods.

Figure 2: Simplified mechanistic pathway for the Michael addition of the pyrazolyl-butenoic acid warhead.

Post-Docking Analysis & Validation

Automated scoring functions often overestimate the favorability of covalent bonds. You must manually validate the results using the "Geometry First, Energy Second" principle.

Geometric Filters

Discard any pose that does not meet these criteria:

| Metric | Acceptance Range | Explanation |

|---|---|---|

| C-S Bond Length | 1.75 Å – 1.85 Å | Standard C-S single bond length. |

| C-S-C Angle | 100° – 115° | Geometry around the sulfur atom. |

| Ligand Torsion | Planar pyrazole-linker | Maintain conjugation if chemically relevant. |

| Steric Clashes | 0 (excluding bond) | The "acid" tail must not clash with the backbone. |

The "Redocking" Control

To validate your protocol, perform a Self-Docking test if a crystal structure exists for a similar Michael acceptor (e.g., Ibrutinib bound to BTK, PDB: 5P9J).

-

Strip the covalent ligand.

-

Re-dock using your protocol.[3]

-

Success Metric: RMSD < 2.0 Å relative to the crystal pose.[4]

References

-

Schrödinger, Inc. Covalent Docking (CovDock) User Manual. (2025).[5][6][7] The industry-standard reference for the CovDock workflow and "mutate-and-dock" algorithm. Link

-

Kumalo, H. M., et al. (2015). Theory and Applications of Covalent Docking in Drug Discovery: Merits and Pitfalls. Molecules.[1][6][7][8][9][10][11][12][13] Discusses the specific challenges of Michael acceptors in docking.

-

Bianco, G., et al. (2016). Covalent docking using AutoDock: Two-point attractor and flexible side chain methods.[2][14] Protein Science.[3] Defines the open-source protocol for flexible sidechain covalent docking.[2][14]

-

London, N., et al. (2014).[9] Covalent Docking of Michael Acceptors. Journal of Chemical Information and Modeling. Provides specific parameters for

-unsaturated systems. -

Zhu, K., et al. (2014). Docking Covalent Inhibitors: A Parameter-Free Approach to Pose Prediction and Scoring. Journal of Chemical Information and Modeling. (Basis for CovDock).[1][4][11][12]

Sources

- 1. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]

- 2. Covalent docking using autodock: Two‐point attractor and flexible side chain methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medium.com [medium.com]

- 6. mdpi.com [mdpi.com]

- 7. A "Ligand First" Approach toward Selective, Covalent JNK2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eurjchem.com [eurjchem.com]

- 9. In silico study of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanones derivatives as CCR1 antagonist: homology modeling, docking and 3D-QSAR approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Docking covalent targets for drug discovery: stimulating the computer-aided drug design community of possible pitfalls and erroneous practices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Theory and Applications of Covalent Docking in Drug Discovery: Merits and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemscene.com [chemscene.com]

- 14. scite.ai [scite.ai]

Application Note: Optimization of Michael Addition Reactions with Pyrazole Nucleophiles

Executive Summary

The pyrazole pharmacophore is ubiquitous in modern drug discovery, serving as a core scaffold in blockbuster kinase inhibitors like Ruxolitinib and Celecoxib . The construction of these motifs often relies on the aza-Michael addition , a reaction that offers atom economy and mild conditions. However, the ambident nature of the pyrazole nitrogen (N1 vs. N2 nucleophilicity) and the reversibility of the Michael addition present significant challenges in regiocontrol and yield optimization.

This Application Note provides a comprehensive technical guide to optimizing these reactions. We move beyond standard protocols to explore cesium-promoted high-throughput synthesis , silver-catalyzed regiocontrol , and organocatalytic asymmetric pathways , ensuring you have the tools to synthesize complex N-alkylpyrazoles with precision.

Mechanistic Principles & Regioselectivity

To optimize the reaction, one must understand the competing pathways. Pyrazoles exist in tautomeric equilibrium. Upon deprotonation, the resulting pyrazolyl anion is an ambident nucleophile.

The Regioselectivity Challenge

-

Steric vs. Electronic Control: In unsymmetrical pyrazoles (e.g., 3-substituted), the N1 and N2 positions differ sterically and electronically.

-

N1 Attack (Less Hindered): Typically kinetically favored if the substituent at C3 is bulky.

-

Thermodynamic Control: Aza-Michael additions are often reversible (retro-Michael). High temperatures can lead to the thermodynamic product, which may differ from the kinetic one.

-

-

Coordination Effects: Metal catalysts (e.g., Ag⁺) can coordinate with the Michael acceptor and the pyrazole, directing attack to a specific nitrogen via a rigid transition state.

Mechanistic Pathway Diagram

The following diagram illustrates the bifurcation between N1 and N2 alkylation and the role of catalysis.

Figure 1: Mechanistic bifurcation in pyrazole aza-Michael addition. Note the retro-Michael pathway (red dotted line) which can erode yield at high temperatures.

Optimization Strategy: A Decision Matrix

Selecting the right conditions depends on your substrate's complexity and the desired outcome (Yield vs. Selectivity).

| Requirement | Recommended System | Key Reagent | Solvent | Temp |

| High Yield / General | Base-Promoted | Cs₂CO₃ (0.1 - 1.0 eq) | MeCN or THF | 25–60°C |

| High Regioselectivity | Metal-Templated | Ag₂CO₃ (10 mol%) | DCE | 60–120°C |

| Enantioselectivity | Organocatalysis | Cinchona/Squaramide | Toluene/CHCl₃ | -20–0°C |

| Green / Scalable | "On-Water" | None or TBAB | Water | Reflux |

Detailed Experimental Protocols

Protocol A: Robust Cs₂CO₃-Promoted Synthesis

Best for: Rapid library synthesis, unhindered substrates, gram-scale scale-up. Rationale: Cesium carbonate offers the "cesium effect," where the large cation radius stabilizes the pyrazolyl anion and enhances solubility in organic solvents, leading to higher yields than K₂CO₃ or Et₃N.

Materials:

-

Substituted Pyrazole (1.0 equiv)

-

Michael Acceptor (e.g., Methyl Acrylate, 1.2 equiv)

-

Cs₂CO₃ (10 mol% for activated, 1.0 equiv for unreactive)

-

Acetonitrile (MeCN) [Anhydrous]

Step-by-Step Procedure:

-

Setup: In a dried round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole (5.0 mmol) in MeCN (20 mL).

-

Activation: Add Cs₂CO₃ (0.5 mmol, 10 mol%) in one portion. Stir at room temperature for 10 minutes to ensure deprotonation initiation.

-

Addition: Dropwise add the Michael acceptor (6.0 mmol) over 5 minutes.

-

Reaction: Stir at room temperature. Monitor by TLC or LC-MS.

-

Optimization Tip: If conversion is <50% after 4 hours, heat to 50°C. Avoid boiling to prevent polymerization of the acrylate.

-

-

Workup: Filter off the inorganic salts through a Celite pad. Wash the pad with EtOAc. Concentrate the filtrate under reduced pressure.

-

Purification: Purify via flash column chromatography (Hexane/EtOAc).

Validation Data:

-

Yield: Typically 85–96%.

-

Scale: Proven effective up to 10g scale.

Protocol B: Ag₂CO₃-Catalyzed Regioselective Synthesis

Best for: Substrates where N1/N2 selectivity is critical or difficult to control. Rationale: Silver ions (Ag⁺) coordinate simultaneously with the pyridine-like nitrogen of the pyrazole and the carbonyl oxygen of the Michael acceptor.[1] This "clamping" mechanism directs the nucleophilic attack specifically from the N1 position.

Materials:

Step-by-Step Procedure:

-

Mixture: Combine pyrazole (1.0 mmol), Michael acceptor (1.2 mmol), and Ag₂CO₃ (0.1 mmol) in DCE (5 mL) in a sealed tube.

-

Heating: Heat the mixture to 80–120°C (substrate dependent). The elevated temperature is required to overcome the activation energy of the coordinated complex.

-

Monitoring: Monitor consumption of starting material.

-

Workup: Cool to room temperature. Dilute with DCM and wash with water to remove silver salts (or filter through a short silica plug).

-

Result: Expect N1:N2 ratios exceeding 20:1, compared to ~3:1 in non-catalyzed thermal conditions.

Protocol C: Asymmetric Organocatalytic Addition

Best for: Creating chiral centers beta to the nitrogen (e.g., adding to chalcones). Rationale: Cinchona alkaloid-derived primary amines or squaramides form hydrogen-bonded transition states that shield one face of the Michael acceptor, inducing enantioselectivity.

Step-by-Step Procedure:

-

Catalyst Prep: Use 10–20 mol% of a quinine-derived thiourea or squaramide catalyst.

-

Solvent System: Toluene or CHCl₃ are preferred to maximize H-bonding interactions (avoid protic solvents like MeOH).

-

Reaction: Cool the solution to -20°C or 0°C . Add the pyrazole and catalyst first, stir for 15 mins, then add the Michael acceptor.

-

Time: These reactions are slower (24–48 hours).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Poor nucleophilicity or reversible reaction. | Switch solvent to DMF (more polar). Increase temp (but watch for retro-Michael). Use 1.0 eq of base.[7] |

| Polymerization of Acceptor | Base concentration too high or temp too high. | Add a radical inhibitor (hydroquinone). Add acceptor slowly at 0°C. |

| Poor Regioselectivity (Mix of N1/N2) | Steric bulk is insufficient to direct flow. | Switch to Protocol B (Ag-catalysis) . Lower temperature to favor kinetic product. |

| Racemization (in Protocol C) | Temperature fluctuation or water ingress. | Ensure strict temp control. Use molecular sieves to keep solvent dry. |

References

-

Cs2CO3 Catalysis: Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates.[8] NIH/PubMed. Link

-

Ag-Catalyzed Regioselectivity: Ag2CO3 catalyzed aza-Michael addition of pyrazoles to α,β-unsaturated carbonyl compounds.[1][2][3] ResearchGate. Link

-

Organocatalysis (Asymmetric): Enantioselective Aza-Michael Reactions of Pyrazoles: Synthesis of INCB018424. Thieme Connect. Link

-

Green Chemistry: Green and Efficient Synthesis of 3-Pyrazolyl Indoles in Water. ResearchGate. Link

-

General Review: Recent Developments in the Synthesis of Pyrazoles. Bentham Science. Link

Sources

- 1. researchgate.net [researchgate.net]